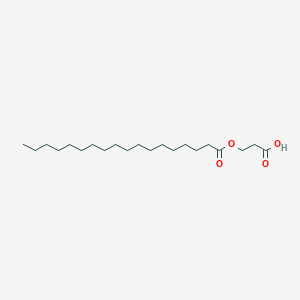

3-(octadecanoyloxy)propanoic acid

Description

3-(Octadecanoyloxy)propanoic acid is a fatty acid ester derivative in which a propanoic acid backbone is esterified with octadecanoic acid (stearic acid) at the third carbon position. This compound has been identified as a component of lipid-rich formulations, such as the traditional Chinese medicine Xuezhikang capsules, which are derived from red yeast rice fermented with Monascus purpureus . Structurally, it features a long hydrophobic alkyl chain (C18) linked via an ester bond to a short carboxylic acid moiety (C3), imparting amphiphilic properties.

Properties

IUPAC Name |

3-octadecanoyloxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-18-20(22)23/h2-19H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBHGGZUUFXXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962554 | |

| Record name | 3-(Stearoyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-64-9, 803617-71-2 | |

| Record name | 1-Carboxyethyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Stearoyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(octadecanoyloxy)propanoic acid can be synthesized through esterification reactions. The most common method involves the reaction of stearic acid with 3-hydroxypropanoic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of immobilized enzymes as biocatalysts is also explored to enhance the efficiency and selectivity of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 3-(octadecanoyloxy)propanoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield stearic acid and 3-hydroxypropanoic acid.

Oxidation: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.

Major Products Formed:

Hydrolysis: Stearic acid and 3-hydroxypropanoic acid.

Oxidation: Propanoic acid derivatives.

Reduction: Alcohol derivatives of the ester.

Scientific Research Applications

3-(octadecanoyloxy)propanoic acid finds applications in various fields:

Chemistry: Used as an intermediate in organic synthesis and as a surfactant in emulsion polymerization.

Biology: Studied for its role in lipid metabolism and as a model compound for ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of biodegradable plastics and as a lubricant additive

Mechanism of Action

The mechanism of action of 3-(octadecanoyloxy)propanoic acid primarily involves its hydrolysis to release stearic acid and 3-hydroxypropanoic acid. These products can then participate in various metabolic pathways. The stearic acid component integrates into lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Propanoic Acid Derivatives

Structural Features and Functional Group Variations

The structural diversity of propanoic acid derivatives arises from substitutions at the C3 position and modifications to the carboxylic acid group. Key comparisons include:

Key Observations:

- Lipophilicity: The C18 ester chain in this compound confers higher hydrophobicity compared to aromatic or heterocyclic derivatives, making it suitable for lipid-based formulations .

- Reactivity: Ester groups are prone to hydrolysis under alkaline conditions, whereas amide-linked derivatives (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) exhibit greater stability .

- Bioactivity: Phenolic derivatives (e.g., 3-(3'-hydroxyphenyl)propanoic acid) show antioxidant and cytotoxic activities, while the parent compound’s role is primarily structural or metabolic .

Physical and Chemical Properties

- Solubility: The long alkyl chain of this compound limits aqueous solubility, contrasting with polar derivatives like 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, which is more water-soluble due to its phenolic and methoxy groups .

- Stability: Oxadiazole-containing derivatives (e.g., 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid) resist enzymatic degradation, unlike ester-linked compounds .

- Synthetic Accessibility: Esterification of propanoic acid with stearic acid is straightforward via acid-catalyzed ester synthesis, while amide derivatives require coupling reagents (e.g., EDC/HOBt) .

Biological Activity

3-(octadecanoyloxy)propanoic acid, a fatty acid derivative, has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, metabolic effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is an ester formed from octadecanoic acid (stearic acid) and propanoic acid. Its structure can be represented as follows:

This compound features a long hydrophobic tail, which influences its solubility and interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Notably, derivatives of this compound have shown significant activity against multidrug-resistant bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several derivatives of this compound against clinically relevant pathogens. The results indicated varying degrees of effectiveness:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Methicillin-resistant S. aureus | 1 - 8 µg/mL |

| Vancomycin-resistant E. faecalis | 0.5 - 2 µg/mL | |

| Gram-negative pathogens | 8 - 64 µg/mL | |

| Drug-resistant Candida species | 8 - 64 µg/mL |

These findings underscore the potential of this compound as a foundational platform for developing novel antimicrobial agents targeting resistant strains .

Metabolic Effects

The biological activity of short-chain fatty acids (SCFAs), including propionic acid, has been extensively studied. While direct research on this compound is limited, propionic acid's metabolic effects provide insights into potential biological activities.

Key Findings on Propionic Acid

- Weight Management: Propionic acid has been shown to lower fatty acid content in liver and plasma, potentially aiding in weight management and reducing obesity risks .

- Immunomodulation: It exerts immunosuppressive actions, which may be beneficial in inflammatory conditions .

- Insulin Sensitivity: Propionic acid may improve tissue insulin sensitivity, suggesting a role in diabetes prevention .

Potential Therapeutic Applications

Given its antimicrobial properties and metabolic benefits, this compound could be explored for various therapeutic applications:

- Antimicrobial Treatments: Its efficacy against resistant pathogens positions it as a candidate for developing new antibiotics.

- Metabolic Disorders: The compound's potential to influence metabolism suggests it could be investigated for use in managing obesity and diabetes.

- Pharmaceutical Formulations: Its properties may allow it to serve as an effective carrier for drug delivery systems, particularly in lipid-based formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.